2-Amino-6-chloro-4-isopropylpyridine
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Overview
Description
2-Amino-6-chloro-4-isopropylpyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of an amino group (-NH2) at the 2-position, a chlorine atom (-Cl) at the 6-position, and an isopropyl group (-CH(CH3)2) at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-4-isopropylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 4-isopropylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and subsequent treatment with ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-4-isopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-6-alkylamino-4-isopropylpyridine derivatives, while oxidation can produce 2-nitro-6-chloro-4-isopropylpyridine .
Scientific Research Applications
2-Amino-6-chloro-4-isopropylpyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-4-isopropylpyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key enzymes in metabolic processes or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloropyridine
- 2-Amino-6-chloropyrimidine
- 2-Amino-4,6-dichloropyrimidine
Uniqueness
2-Amino-6-chloro-4-isopropylpyridine is unique due to the presence of the isopropyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications .
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
6-chloro-4-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)6-3-7(9)11-8(10)4-6/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
APIFSKNRQWQMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=C1)Cl)N |
Origin of Product |
United States |
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